N-Formyl Amlodipine is a chemical compound derived from Amlodipine, a well-known calcium channel blocker used primarily in the treatment of hypertension and angina. This compound is classified as an aromatic amine and is recognized for its potential applications in pharmaceutical research, particularly in the development of new therapeutic agents.
N-Formyl Amlodipine can be synthesized from Amlodipine through specific chemical reactions that introduce a formyl group into the amine structure of the parent compound. The compound's CAS number is 93848-81-8, indicating its unique identification in chemical databases.
The synthesis of N-Formyl Amlodipine typically involves the formylation of Amlodipine using formic acid or other formylating agents. Various methods can be applied, including:
The reaction conditions are crucial for successful synthesis:
N-Formyl Amlodipine retains the core structure of Amlodipine with an additional formyl group (-CHO) attached to the nitrogen atom of the amine. This modification may influence its pharmacological properties.
The molecular formula for N-Formyl Amlodipine can be derived from that of Amlodipine by adding the formyl group:
N-Formyl Amlodipine undergoes various chemical reactions typical for amines and formylated compounds:
These reactions are influenced by factors such as pH, temperature, and solvent choice. For instance, maintaining a neutral pH can enhance stability and reduce unwanted side reactions .
The mechanism of action for N-Formyl Amlodipine is hypothesized to be similar to that of Amlodipine but may exhibit variations due to the presence of the formyl group. It primarily acts on L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and reduced blood pressure.
Pharmacological studies on related compounds suggest that modifications like formylation can alter binding affinity and efficacy at calcium channels, potentially enhancing or diminishing therapeutic effects .
N-Formyl Amlodipine has potential applications in:
N-Formyl amlodipine (C₂₁H₂₅ClN₂O₆, MW 436.88 g/mol) is deliberately synthesized through targeted formylation reactions applied to the parent drug amlodipine. The primary amino group (-NH₂) in amlodipine's ethanolamine side chain serves as the reactive site for formyl group transfer. One efficient method employs iodine catalysis under solvent-free conditions, where molecular iodine (5-10 mol%) facilitates the reaction between amlodipine and formic acid at 60-80°C, achieving high yields (>90%) within 3-5 hours without epimerization of the chiral dihydropyridine core [8]. This method is particularly valuable for producing high-purity standards (>95%) required for analytical reference materials [1] [7].
Alternative synthetic approaches utilize activated formyl equivalents. Formic acid combined with activating agents like acetic anhydride generates in situ formylating species, though this may require stringent temperature control (0-5°C) to prevent dihydropyridine oxidation. The crystalline product is typically isolated by precipitation or chromatography as a white to off-white solid with characteristic melting points between 165-168°C [1]. Recent advances explore silver nanoparticle catalysis (AgNPs@SBA-15-NH₂) using CO₂ as a C1 source, though this method shows higher efficiency for simpler amines than amlodipine's complex structure [5].
Table 1: Synthetic Methods for N-Formyl Amlodipine Preparation
| Method | Conditions | Yield (%) | Purity (%) | Key Advantage | 
|---|---|---|---|---|
| Iodine Catalysis | Solvent-free, 80°C, 4h | >90 | >95 | Epimerization-free, no solvent | 
| Formic Acetic Anhydride | Dichloromethane, 0°C, 2h | 75-85 | >90 | Mild conditions | 
| AgNPs@SBA-15-NH₂ | CO₂/Hydrosilane, 60°C, 20h | 40-60* | >90 | Sustainable C1 source | 
| Direct Esterification | Ethyl formate, reflux, 12h | 65 | 85 | Commercially available reagent | 
*Lower yield due to steric hindrance in amlodipine
N-Formyl amlodipine arises as a critical degradation impurity in pharmaceutical formulations through excipient-mediated reactions. The dominant pathway involves formaldehyde oxidation of polyethylene glycol (PEG) excipients catalyzed by iron oxides (Fe₂O₃) present in tablet coatings. Approximately 65% of FDA-approved amlodipine tablets (2020 data) contain PEG-iron oxide combinations, creating a reactive environment during storage [3]. Formaldehyde, generated via PEG chain scission, reacts with amlodipine's primary amine to form a carbinolamine intermediate that undergoes further oxidation to N-formyl amlodipine. This degradation follows pseudo-first-order kinetics and accelerates under thermal stress (40°C) and high humidity (>75% RH) [3].
A secondary pathway involves direct transamidation reactions with residual formate esters from solvent systems. The degradation rate is influenced by molecular susceptibility: Amlodipine's unprotonated amine state (pKa 8.6-9.1) at physiological pH enhances nucleophilicity, increasing formylation risk [6]. Analytical studies confirm N-formyl amlodipine formation increases by 0.3-0.8% per month under standard storage, reaching pharmacopoeial thresholds (typically 0.5-1.0%) within 12-18 months [7]. European Pharmacopoeia lists it as a qualified impurity requiring strict control during stability testing [1] [7].
Table 2: Degradation Pathways of Amlodipine to N-Formyl Derivative
| Pathway | Key Reactants | Rate Influencers | Detection Frequency | 
|---|---|---|---|
| PEG/Iron Oxide Oxidation | Formaldehyde from PEG degradation | Fe³⁺ concentration, temperature, humidity | High (75% of cases) | 
| Direct Formic Acid Reaction | Residual formic acid/formates | Drug-excipient contact area, free acid levels | Medium (20-30%) | 
| Hydrolytic Formylation | Ethyl formate impurities | Moisture content, ester concentration | Low (<10%) | 
Catalytic N-formylation has evolved toward sustainable methodologies utilizing CO₂ as a C1 source. Heterogeneous catalysts like amine-functionalized SBA-15 decorated with silver nanoparticles (AgNPs@SBA-15-NH₂) enable formylation under mild conditions (60°C, 1 MPa CO₂). The amine groups enhance CO₂ physisorption capacity (up to 2.5 mmol/g at 25°C), while Ag⁰ sites facilitate hydrosilane-assisted reduction to the formyl level [5]. Though primarily demonstrated for simple amines, this system achieves 40-60% yield for amlodipine derivatization within 20 hours, with chemoselectivity >85% over competing N-methylation [5].
Homogeneous catalysts also contribute to formylation efficiency. Iron-based complexes catalyze amine formylation using CO₂/H₂ at higher pressures (2-3 MPa), though applicability to amlodipine remains underexplored [3]. Enzymatic approaches employing formate dehydrogenases or engineered transaminases offer potential biocatalytic routes but face challenges with dihydropyridine stability. The catalytic cycle typically involves:
Recent advances focus on magnesium oxide catalysts achieving formylation under ambient CO₂ pressure, potentially suitable for acid-sensitive pharmaceuticals. Catalyst recyclability remains superior in heterogeneous systems; AgNPs@SBA-15-NH₂ retains >90% activity after five cycles due to prevented nanoparticle aggregation [5]. These developments align with green chemistry principles, utilizing atmospheric CO₂ while avoiding toxic formylating agents like formic acid/acetic anhydride mixtures [4] [8].
Table 3: Catalytic Systems for N-Formylation Relevant to Amlodipine Chemistry
| Catalyst System | Conditions | Formylation Efficiency | Sustainability Metrics | 
|---|---|---|---|
| AgNPs@SBA-15-NH₂ | 60°C, 1 MPa CO₂, PhSiH₃, 20h | Moderate (40-60%) | Atom economy: 85%; Recyclable | 
| Pd@HMP-1 | 60°C, 1 MPa CO₂, 20h | Low (25-40%) | Expensive Pd; Limited recycling | 
| Fe₃O₄ NPs | 100°C, 2 MPa CO₂/H₂, 24h | Not reported | Abundant metal; Requires high pressure | 
| MgO | Ambient CO₂, 80°C, hydrosilane, 12h | Promising (untested) | Low-cost; Ambient CO₂ utilization | 
 
                                    
                CAS No.: 2134602-45-0
 
                                    
                CAS No.: 1397-77-9
CAS No.: 11104-40-8
 
                                    
                CAS No.: 64918-85-0
 
                                    
                CAS No.: 591-81-1
CAS No.: 51800-34-1